A Technical Guide to the Molecular Biology Applications of CAS Number 246256-50-8
A Technical Guide to the Molecular Biology Applications of CAS Number 246256-50-8
To the Attention of Researchers, Scientists, and Drug Development Professionals:
The Chemical Abstracts Service (CAS) number 246256-50-8 has been identified in scientific literature and commercial databases as corresponding to two distinct chemical entities utilized in molecular biology research: the epigenetic modulator Molibresib (I-BET-762) , and the fluorescent dye 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE) . This guide provides an in-depth technical overview of the applications, mechanisms, and relevant experimental protocols for both compounds to clarify their respective uses and prevent ambiguity in research and development.
Part 1: Molibresib (I-BET-762) - A BET Bromodomain Inhibitor
Molibresib, also known as I-BET-762 or GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] These proteins, including BRD2, BRD3, and BRD4, are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is pivotal for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression programs involved in cell proliferation, inflammation, and oncogenesis.[3][4]
Mechanism of Action
Molibresib functions by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[2] This action displaces BET proteins from chromatin, leading to the transcriptional repression of key oncogenes such as MYC, and pro-inflammatory cytokines.[1][3] The downstream effects include the induction of cell cycle arrest and apoptosis in various cancer models.[4]
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of Molibresib in various assays and cell lines.
Table 1: Binding Affinity and In Vitro Inhibitory Activity of Molibresib
| Target | Assay Type | Value | Reference |
| BRD2, BRD3, BRD4 | FRET Assay (IC50) | 32.5–42.5 nM | [2][5] |
| BRD2, BRD3, BRD4 | Binding Affinity (Kd) | 50.5–61.3 nM | [2] |
| BET Proteins | Cell-free Assay (IC50) | ~35 nM | [2] |
| HepG2 cells | Luciferase Reporter (EC170 for ApoA1 expression) | 0.2 µM | [2] |
Table 2: Growth Inhibition (IC50) of Molibresib in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Reference |
| OPM-2 | Multiple Myeloma | 60.15 nM | |
| Aspc-1 | Pancreatic Cancer | 231 nM | [6] |
| CAPAN-1 | Pancreatic Cancer | 990 nM | [6] |
| PANC-1 | Pancreatic Cancer | 2550 nM | [6] |
| LNCaP | Prostate Cancer | 25-150 nM (range) | [7] |
| VCaP | Prostate Cancer | 25-150 nM (range) | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 460 nM |
Experimental Protocols
This protocol details the quantification of MYC mRNA levels in cancer cells following treatment with Molibresib.
Materials:
-
Cancer cell line of interest
-
Molibresib (I-BET-762)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Molibresib (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Assess RNA quantity and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the master mix, primers for MYC and the housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Perform the qPCR and analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in MYC mRNA expression, normalized to the housekeeping gene.[8]
This protocol describes the assessment of changes in protein levels (e.g., c-MYC, cleaved PARP) after Molibresib treatment.[9]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[11]
This protocol outlines the procedure to identify the genomic binding sites of BET proteins and assess their displacement by Molibresib.
Materials:
-
Treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.[12]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or control IgG overnight. Capture the antibody-chromatin complexes with protein A/G beads.[12]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating, treat with RNase A and Proteinase K, and purify the DNA. The purified DNA can then be analyzed by qPCR or next-generation sequencing (ChIP-seq).[8][12]
Visualizations
Caption: Mechanism of action of Molibresib (I-BET-762).
Caption: Experimental workflow for Western Blot analysis.
Part 2: 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE) - A Fluorescent Dye
The CAS number 246256-50-8 also refers to 5(6)-TAMRA SE, an amine-reactive fluorescent dye.[13] This compound is a mixture of two isomers, 5-TAMRA SE and 6-TAMRA SE, and is widely used for the covalent labeling of biomolecules such as proteins, peptides, and amine-modified nucleic acids.[13][14] The succinimidyl ester (SE) moiety reacts efficiently with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) under mild alkaline conditions to form a stable amide bond.[15]
Applications in Molecular Biology
Labeled biomolecules with 5(6)-TAMRA are utilized in a variety of applications, including:
-
Fluorescence Microscopy: Visualizing the localization of proteins within cells.
-
Flow Cytometry: Quantifying cell populations based on the expression of labeled surface or intracellular proteins.
-
Fluorescence Resonance Energy Transfer (FRET): Acting as an acceptor for donor fluorophores like fluorescein (FAM) to study molecular interactions.[15][16]
-
Real-Time PCR (qPCR): Serving as a quencher dye in TaqMan probes.[15]
Quantitative Data
Table 3: Spectral Properties of 5(6)-TAMRA
| Property | Wavelength (nm) | Solvent | Reference |
| Excitation Maximum (Ex) | ~554-565 nm | Various | [17][18] |
| Emission Maximum (Em) | ~577-580 nm | Various | [17][18] |
Experimental Protocols
This protocol provides a general method for labeling proteins with 5(6)-TAMRA SE.
Materials:
-
Protein to be labeled (e.g., antibody)
-
5(6)-TAMRA SE
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
PBS (pH 7.2-7.4)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[3]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5(6)-TAMRA SE in anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[3][17]
-
Conjugation Reaction: Add the dye stock solution to the protein solution while gently mixing. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1.[3] Incubate the reaction for 1 hour at room temperature, protected from light.[3]
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column or dialysis against PBS.[17]
-
Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
In this application, an oligonucleotide probe is synthesized with a reporter dye (e.g., FAM) at the 5' end and 5(6)-TAMRA as a quencher at the 3' end. The probe binds to a specific target sequence between the PCR primers. The proximity of TAMRA to the reporter dye quenches its fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and allowing fluorescence to be detected. The increase in fluorescence is proportional to the amount of PCR product amplified.[15]
Visualizations
Caption: General workflow for biomolecule labeling with 5(6)-TAMRA SE.
Caption: Mechanism of a TaqMan probe using TAMRA as a quencher.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 13. 5(6)-TAMRA, SE [5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester] *CAS 246256-50-8* | AAT Bioquest [aatbio.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. ulab360.com [ulab360.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
